2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a cyclohexyl group, and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 5-cyclohexyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, altering its oxidation state.
Coupling reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal chemistry: Investigated for its potential as an anticancer agent and human carbonic anhydrase inhibitor.
Biological studies: Used in studies related to its antimicrobial and antioxidant properties.
Materials science: Explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an anticancer agent, it may inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . The thiadiazole ring’s reactivity also plays a crucial role in its biological activity, allowing it to interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methyl-1,3,4-thiadiazole
- 2-bromo-5-ethyl-1,3,4-thiadiazole
- 2-bromo-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H16BrN3OS |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-bromo-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H16BrN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) |
InChI Key |
VDDZBQAZMSTLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.